
(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a hydroxy group, and a pyrazole ring, making it a versatile molecule for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amino Acid Formation: The amino group and the acetic acid moiety can be introduced through amination and carboxylation reactions, respectively. This step may involve the use of ammonia or amines and carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of (S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid: Lacks the (S)-configuration, which may affect its biological activity.
2-Amino-2-(5-methyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a hydroxy group, altering its chemical properties.
2-Amino-2-(5-chloro-1H-pyrazol-4-yl)acetic acid: Contains a chloro group, which can influence its reactivity and biological interactions.
Uniqueness
(S)-2-Amino-2-(5-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C5H7N3O3 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H7N3O3/c6-3(5(10)11)2-1-7-8-4(2)9/h1,3H,6H2,(H,10,11)(H2,7,8,9)/t3-/m0/s1 |
InChIキー |
KKKAMHOMHLDAHM-VKHMYHEASA-N |
異性体SMILES |
C1=C(C(=O)NN1)[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C(=O)NN1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


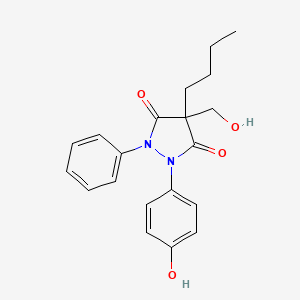
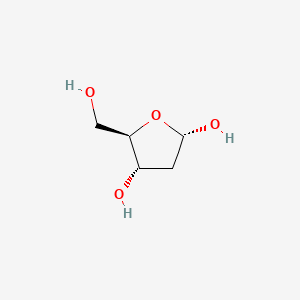
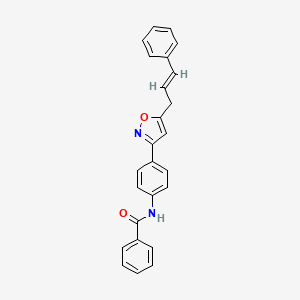
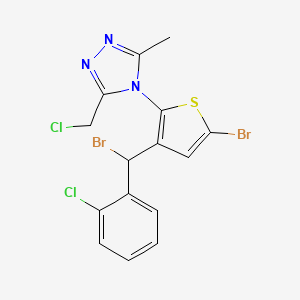
![2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
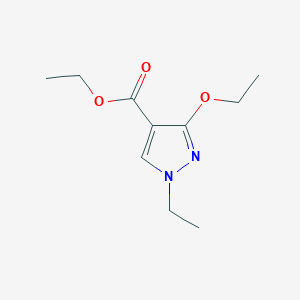
![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
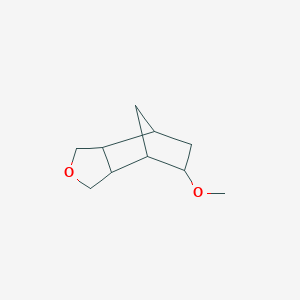
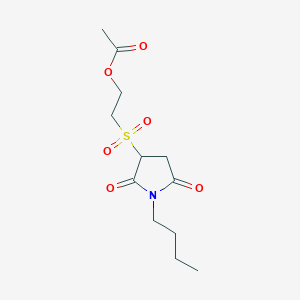
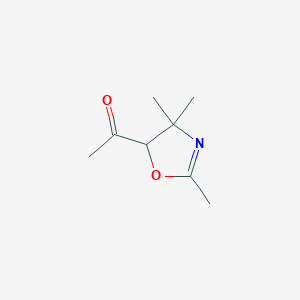
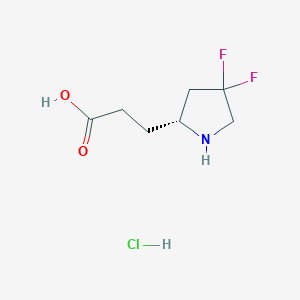
![4-Aminobenzo[d]oxazole-2-carbaldehyde](/img/structure/B15209846.png)
